- 3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use, European Patent Organization, , ,

Cas no 92586-35-1 (AZT triphosphate)

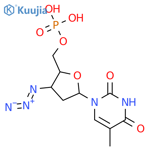

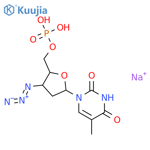

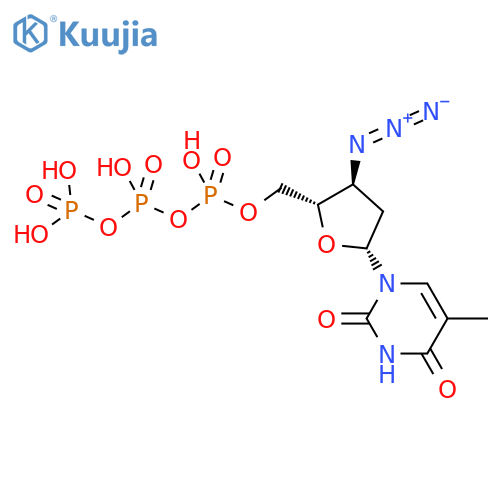

AZT triphosphate structure

상품 이름:AZT triphosphate

AZT triphosphate 화학적 및 물리적 성질

이름 및 식별자

-

- Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-

- 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE

- 3'-Azido-3'-deoxythymidine-5'-triphosphate

- AZT triphosphate

- 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)

- 3′-Azido-3′-deoxythymidine 5′-triphosphate

- 3′-Azido-3′-deoxythymidine triphosphate

- 3′-Azidothymidine triphosphate

- Azidothymidine triphosphate

- AZTTP

- Zidovudine 5′-triphosphate

- Zidovudine triphosphate

- 6RGF96R053

- Threo-azt-TP

- SCHEMBL19808965

- 3'-azido-3'-deoxythymidine triphosphate

- Combivir

- Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-

- DA-50915

- BDBM50370476

- ZDV-TP

- N3dTTP

- 3'-N3-dTTP

- 3'-Deoxy-3'-azidothymidine triphosphate

- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- AZT-triphospate

- CHEMBL193952

- Zidovudine-triphosphate (AZT-TP)

- 3'-Azido-dTTP

- Dttp(3'N3)

- 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate

- 92586-35-1

- HY-116364

- 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate

- Azidothymidine-5'-triphosphate

- DTXSID80239053

- 106060-92-8

- NSC742231

- Azt-TP

- CS-0065212

- AZddTTP

- UNII-6RGF96R053

- DTXCID00161544

- 3'-Azidothymidine triphosphate

- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

- Q27265380

- Erythro-azt-TP

- GLWHPRRGGYLLRV-XLPZGREQSA-N

- 3'-Deoxy-3'-Azidothymidine-5'-triphosphate

- 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate

- Zidovudine 5'-triphosphate

- Zidovudine-5'-triphosphate

-

- 인치: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1

- InChIKey: GLWHPRRGGYLLRV-XLPZGREQSA-N

- 미소: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1

계산된 속성

- 정밀분자량: 506.996

- 동위원소 질량: 506.996

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 5

- 수소 결합 수용체 수량: 15

- 중원자 수량: 31

- 회전 가능한 화학 키 수량: 9

- 복잡도: 973

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 3

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): _3.2

- 토폴로지 분자 극성 표면적: 233A^2

실험적 성질

- 비등점: °Cat760mmHg

- 플래시 포인트: °C

- PSA: 303.09000

- LogP: -0.39254

AZT triphosphate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0065212-1mg |

AZT triphosphate |

92586-35-1 | 1mg |

$550.0 | 2022-04-26 | ||

| MedChemExpress | HY-116364-1mg |

AZT triphosphate |

92586-35-1 | 1mg |

¥6500 | 2022-08-31 |

AZT triphosphate 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide

1.2 Reagents: Methanol

1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide

1.2 Reagents: Methanol

1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide

참조

합성 방법 2

합성 방법 3

반응 조건

1.1 Reagents: Sodium phosphate

참조

- One-pot synthesis of nucleotides in water medium, Phosphorus, 2019, 194(4-6), 335-336

합성 방법 4

반응 조건

참조

- Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductase, Biochemical Pharmacology, 1987, 36(21), 3757-61

합성 방법 5

반응 조건

1.1 Solvents: Dimethylformamide ; 3 h, 25 °C

1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C

1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C

1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C

1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C

참조

- Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release, Molecular Pharmaceutics, 2005, 2(6), 449-461

합성 방법 6

반응 조건

참조

- Carriers for liquid membrane transport of nucleotide 5'-triphosphates, Journal of Organic Chemistry, 1992, 57(12), 3449-54

합성 방법 7

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide

참조

- Synthesis and application of modified nucleosides or nucleotides, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

참조

- New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase., Journal of Medicinal Chemistry, 1992, 35(11), 1938-41

합성 방법 9

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole , Tributylammonium pyrophosphate Solvents: Dimethylformamide

참조

- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72

합성 방법 10

반응 조건

1.1 Reagents: 1H-Tetrazole , P,P′′-Diamidotriphosphorous acid, N,N,N′,N′-tetrakis(1-methylethyl)-, P,P′,P′′-t… Solvents: Tetrahydrofuran ; 24 h, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

참조

- Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건

1.1 Reagents: 5′-ATP , 2-Propenoic acid, 2-(phosphonooxy)-, ion(1-) , Magnesium chloride Solvents: Water ; 5 d, pH 6.8, 37 °C

참조

- Treatment of human viral infections, United States, , ,

합성 방법 12

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Trimethyl phosphate ; 30 min, 0 °C

1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C

1.3 Reagents: Tributylamine ; 2 min

1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C

1.3 Reagents: Tributylamine ; 2 min

1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C

참조

- Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777

합성 방법 13

반응 조건

참조

- Inhibition of DNA polymerase η by oxetanocin derivatives, Nucleic Acids Symposium Series, 2006, (50), 269-270

합성 방법 14

반응 조건

참조

- 2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphate, Collection of Czechoslovak Chemical Communications, 1996, 61,

합성 방법 15

반응 조건

참조

- Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphates, Bioorganicheskaya Khimiya, 1984, 10(5), 670-80

합성 방법 16

반응 조건

참조

- α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activity, Biochemical Pharmacology, 1988, 37(12), 2395-403

합성 방법 17

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide

1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide

1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide

참조

- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72

합성 방법 18

반응 조건

1.1 Reagents: 1H-Tetrazole , 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid (polystyrene divinyl benzene aminomethylated supported) Solvents: Tetrahydrofuran ; 28 h, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt

참조

- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides, Organic Letters, 2005, 7(25), 5589-5592

합성 방법 19

반응 조건

1.1 Reagents: Imidazole , 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate Solvents: Acetonitrile , Water ; 30 min, 40 °C

1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C

1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C

참조

- One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium, European Journal of Organic Chemistry, 2017, 2017(2), 241-245

AZT triphosphate Raw materials

- Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-

- 5'-Thymidylic acid,3'-azido-3'-deoxy-

- Zidovudine

- Sodium;[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Dihydrogen Phosphate

- 1,1',1''-phosphinylidynetris-1H-Imidazole

AZT triphosphate Preparation Products

AZT triphosphate 관련 문헌

-

Rishi Rajat Adhikary,Prachi More,Rinti Banerjee Nanoscale 2015 7 7520

-

David C. Pryde,Rob Webster,Scott L. Butler,Edward J. Murray,Kevin Whitby,Chris Pickford,Mike Westby,Michael J. Palmer,David J. Bull,Hannah Vuong,David C. Blakemore,Darren Stead,Christopher Ashcroft,Iain Gardner,Claire Bru,Wai-Yee Cheung,Ieuan O. Roberts,Jennifer Morton,Richard A. Bissell Med. Chem. Commun. 2013 4 709

-

Raquel Mello da Rosa,Bruna Candia Piccoli,Fernanda D'Avila da Silva,Luciano Dornelles,Jo?o B. T. Rocha,Mariana Souza Sonego,Karine Rech Begnini,Tiago Collares,Fabiana K. Seixas,Oscar E. D. Rodrigues Med. Chem. Commun. 2017 8 408

92586-35-1 (AZT triphosphate) 관련 제품

- 29706-85-2(5'-Thymidylic acid,3'-azido-3'-deoxy-)

- 1806676-34-5(3-Ethyl-2-(2-oxopropyl)mandelic acid)

- 868256-39-7(1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone)

- 884340-11-8(3-tert-butyl-1-propyl-1H-pyrazol-5-amine)

- 2228115-72-6(2-amino-2-1-(5-methylthiophen-2-yl)cyclopropylacetic acid)

- 1380680-53-4(2-ethynylpiperidine;hydrochloride)

- 2137493-95-7(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-methylphenyl)pyrrolidine-2-carboxylic acid)

- 2026533-23-1(1-(1-methylpiperidin-4-yl)methyl-1H-1,2,3-triazol-4-amine)

- 941899-13-4(1-4-(2-chlorophenyl)piperazin-1-yl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyethan-1-one)

- 2090960-12-4(4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole)

추천 공급업체

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

Hubei Henglvyuan Technology Co., Ltd

골드 회원

중국 공급자

대량

Jinan Hanyu Chemical Co.,Ltd.

골드 회원

중국 공급자

대량

Handan Zechi Trading Co., Ltd

골드 회원

중국 공급자

대량

pengshengyue

골드 회원

중국 공급자

대량